molecular formula C14H15NO2 B6361231 Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 2195385-06-7

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B6361231
CAS No.: 2195385-06-7
M. Wt: 229.27 g/mol
InChI Key: NDKQMNWQGHSZMJ-QWHCGFSZSA-N
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Description

Benzyl (1S,4R)-2-azabicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of norbornene derivatives with benzylamine under specific conditions. One common method includes the use of a transition metal catalyst to facilitate the reaction. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

Scientific Research Applications

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
  • Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
  • 5-Norbornene-2-carboxylic acid

Uniqueness

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQMNWQGHSZMJ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN([C@@H]1C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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